2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst. For instance, graphene oxide nanosheets have been used as catalysts in an aqueous medium to facilitate this reaction . Another method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation with fluorescein as a photocatalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of ionic liquids as dual solvent-catalysts. For example, 1-butyl-3-methylimidazolium acetate has been used to efficiently convert 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones under atmospheric pressure .
Chemical Reactions Analysis
Types of Reactions
2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which can have different biological activities and properties.
Scientific Research Applications
2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, some quinazolinone derivatives have been shown to inhibit enzymes such as enoyl acyl carrier protein reductase (InhA), which is involved in the biosynthesis of fatty acids in Mycobacterium tuberculosis . The compound can also interact with DNA through groove binding, affecting its structure and function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: Known for its antiviral and antimicrobial activities.
Quinazoline-2,4(1H,3H)-dione: Used in green chemistry for the transformation of CO2 into value-added chemicals.
2,3-Disubstituted-3H-quinazolin-4-ones: Studied for their anti-tubercular and antimicrobial activities.
Uniqueness
2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one stands out due to its unique fused ring system, which combines a pyridine ring with a quinazolinone core. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11N3O |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-ethyl-3H-pyrido[2,3-h]quinazolin-4-one |
InChI |
InChI=1S/C13H11N3O/c1-2-11-15-12-8-4-3-7-14-10(8)6-5-9(12)13(17)16-11/h3-7H,2H2,1H3,(H,15,16,17) |
InChI Key |
MOAUZOXSWSJLKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC3=C2C=CC=N3)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.